molecular formula C8H11N3O2 B13630150 3-Amino-3-(2-methylpyrimidin-5-yl)propanoic acid

3-Amino-3-(2-methylpyrimidin-5-yl)propanoic acid

Cat. No.: B13630150
M. Wt: 181.19 g/mol
InChI Key: CYKSKZDFHBUUNF-UHFFFAOYSA-N
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Description

3-Amino-3-(2-methylpyrimidin-5-yl)propanoic acid is an organic compound that features both an amino group and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-methylpyrimidin-5-yl)propanoic acid typically involves multi-step organic reactions. One common method involves the condensation of 3-amino-1,2,4-triazoles with methyl 3-(2-methylpyrimidin-5-yl)-3-oxopropionates . The reaction conditions often include the use of aromatic aldehydes, triethyl orthoformate, or dimethylformamide dimethyl acetal (DMFDMA) as C1 synthons .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-methylpyrimidin-5-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

3-Amino-3-(2-methylpyrimidin-5-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-methylpyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the pyrimidine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(2-methylpyrimidin-5-yl)propanoic acid is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

3-amino-3-(2-methylpyrimidin-5-yl)propanoic acid

InChI

InChI=1S/C8H11N3O2/c1-5-10-3-6(4-11-5)7(9)2-8(12)13/h3-4,7H,2,9H2,1H3,(H,12,13)

InChI Key

CYKSKZDFHBUUNF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=N1)C(CC(=O)O)N

Origin of Product

United States

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